molecular formula C23H28N4O3 B2663840 5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868214-81-7

5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione

Cat. No. B2663840
CAS RN: 868214-81-7
M. Wt: 408.502
InChI Key: QCJCINCFZJLOCL-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline derivatives have been studied for their significant biological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, and more . The presence of a dimethylamino group could potentially influence these properties.


Molecular Structure Analysis

The compound contains a quinoline core, which is a bicyclic structure with a benzene ring fused to a pyridine ring . It also has a dimethylamino group attached to the phenyl ring, which could influence its reactivity and properties.


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinolines generally are highly soluble in water and other polar solvents .

Scientific Research Applications

Optoelectronic Applications

Quinazolines, a group closely related to quinolines, have shown extensive utility in the field of optoelectronics. These compounds have been utilized in the creation of novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proved to be of great value for developing new optoelectronic materials. Electroluminescent properties of these compounds make them suitable for use in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, pyrimidine derivatives are considered potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Corrosion Inhibition

Quinoline derivatives are widely recognized for their anticorrosive properties. These compounds exhibit reasonable effectiveness against metallic corrosion due to their high electron density, which facilitates the formation of highly stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable in protecting metals from corrosion, highlighting their importance in industrial applications (Verma et al., 2020).

Synthetic Methodologies

Research into the synthesis of pyrimido[4,5-b]quinolines and their thio analogues has provided novel methods for producing derivatives of these compounds in synthetically useful yields. These methodologies facilitate the creation of biologically potent molecules with significant therapeutic importance, showcasing the versatility of pyrimidine nucleas as a core for synthesizing biologically active compounds (Nandha Kumar et al., 2001).

Biological Significance

Pyrimidine derivatives are recognized for their exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. This highlights the biological and medicinal relevance of pyrimidine derivatives, emphasizing their role in developing optical sensors and their varied applications in biology and medicine (Jindal & Kaur, 2021).

Future Directions

The future research directions would likely involve further studying the biological activities of this compound and related derivatives, potentially leading to the development of new drugs .

properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-1-ethyl-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-6-27-20-19(21(29)25-22(27)30)17(13-7-9-14(10-8-13)26(4)5)18-15(24-20)11-23(2,3)12-16(18)28/h7-10,17,24H,6,11-12H2,1-5H3,(H,25,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJCINCFZJLOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)N(C)C)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione

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